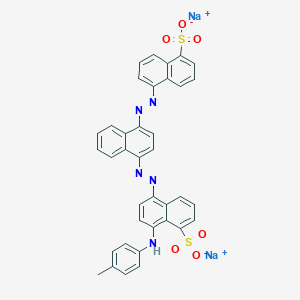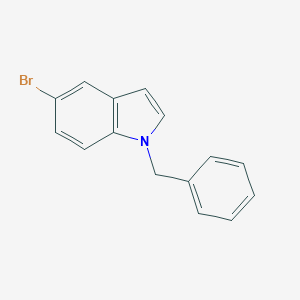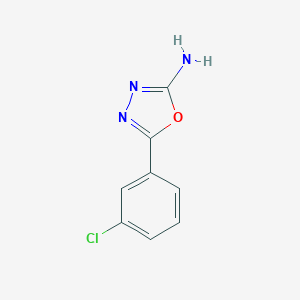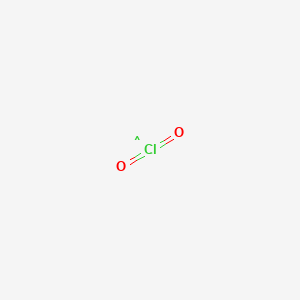
Tris(trimethylsiloxy)silane
Übersicht
Beschreibung
Tris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C9H27O3Si4 and its molecular weight is 295.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrosilylierung von Carbonylen
Tris(trimethylsiloxy)silane wird im Hydrosilylierungsprozess von Carbonylen verwendet, bei dem Silizium-Wasserstoff-Bindungen an ungesättigte organische Verbindungen wie Alkene und Alkine addiert werden. Diese Reaktion ist entscheidend für die Herstellung verschiedener silikonbasierter Materialien, die in Beschichtungen, Dichtstoffen und Klebstoffen verwendet werden .
Radikalreaktionen
Diese Verbindung wirkt als Vermittler in Radikalreaktionen aufgrund ihrer Fähigkeit, siliziumzentrierte Radikale zu spenden. Sie gilt als nicht-toxische Alternative zu Tri-n-Butylstannan für diese Arten von Reaktionen .
Reduktionen von Säurechloriden
This compound wird bei der Reduktion von Säurechloriden zu Aldehyden eingesetzt. Dies ist ein wichtiger Schritt bei der Synthese von Feinchemikalien und pharmazeutischen Zwischenprodukten .
Reaktionen der Kohlenstoff-Halogen-Bindung
Es spielt eine Rolle bei der Reduktion oder reduktiven Spaltung von Kohlenstoff-Halogen-Bindungen, was bei Dehalogenierungsprozessen oder bei der Modifizierung halogenierter organischer Verbindungen nützlich ist .
Komplexe aus Übergangsmetallen und Hauptgruppenelementen
This compound bildet Komplexe mit Übergangsmetallen und Hauptgruppenelementen, die in der Katalyse und Materialforschung eingesetzt werden können .
Proteomforschung
Als eine tetramethylsilan-geschützte Silikatverbindung wird sie für die Proteomforschung verwendet und unterstützt die Analyse von Proteinen und ihren biologischen Funktionen
Wirkmechanismus
Tris(trimethylsiloxy)silane, also known as tris(trimethylsilyloxy)silicon, is an organosilicon compound with the formula [(CH3)3SiO]3SiH . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond .
Target of Action
This compound is generally used as a radical reducing agent for various organic compounds such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Mode of Action
The compound is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it an effective reagent for delivering hydrogen atoms . It is also used as a source of siloxy groups in organic synthesis reactions .
Biochemical Pathways
This compound is involved in various biochemical pathways, particularly in the synthesis of indoles and oxindoles . It is used in a combined tris(trimethylsilyl)silane and visible-light-promoted intramolecular reductive cyclization protocol for the synthesis of these compounds .
Result of Action
The primary result of Tris(trimethylsilyl)silane’s action is the reduction of various organic compounds and the hydrosilylation of alkenes, alkynes, and dialkyl ketones . This leads to the synthesis of a variety of organic compounds, including indoles and oxindoles .
Action Environment
This compound is sensitive to moisture, water, and protic solvents, reacting rapidly with these substances . It is also light-sensitive . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity, the presence of water or protic solvents, and exposure to light .
Biochemische Analyse
Biochemical Properties
Tris(trimethylsiloxy)silane is involved in hydrosilylations of carbonyls, radical reactions, and reductions of acid chlorides and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered a non-toxic substitute for tri-n-butylstannane in radical reactions .
Cellular Effects
It is known that the compound forms complexes with transition metals and main group elements , which could potentially influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a mediator in radical reactions . It is involved in the reductive cyclization protocol for the synthesis of indoles and oxindoles . This method shows tolerance towards a broad spectrum of functional groups and enables rapid and practical synthesis of functionalized nitrogen-based heterocycles .
Metabolic Pathways
It is known to interact with transition metals and main group elements
Eigenschaften
InChI |
InChI=1S/C9H27O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h1-9H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASNKQYFKTYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172039 | |
| Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-89-8 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of TTMSS relevant to its applications?
A1: TTMSS is valued for its hydrophobicity, contributing to water resistance in materials [, ]. Its incorporation into polymers can significantly impact properties like gas permeability, mechanical strength, and surface energy [, , , , , ].
Q2: How does TTMSS impact the properties of silicone hydrogels?
A2: TTMSS is widely used in silicone hydrogels, particularly for contact lenses. It enhances oxygen permeability, crucial for corneal health [, , , , ]. Additionally, it can improve tear strength and reduce the modulus, making the hydrogels more comfortable to wear [, ].
Q3: Can TTMSS modify the surface properties of materials?
A3: Yes, incorporating TTMSS can alter surface properties. Studies show it can reduce surface free energy, leading to increased hydrophobicity [, ]. This characteristic is valuable for applications requiring water repellency.
Q4: Are there methods to control the distribution of TTMSS within a material?
A4: Research indicates that during film formation of copolymers containing TTMSS, the silicon-containing groups tend to migrate towards the air interface []. This suggests a degree of self-assembly and potential for creating materials with tailored surface properties.
Q5: Beyond hydrogels, what other applications utilize TTMSS?
A5: TTMSS serves as a valuable building block for synthesizing various materials. For instance, it's used in producing uniform-sized microspheres via the Shirasu porous glass membrane emulsification technique []. This technique has applications in drug delivery, catalysis, and other fields.
Q6: How does the molecular weight of TTMSS affect its applications?
A6: When TTMSS is incorporated as a component of grafted poly(dimethylsiloxane)s (PDMS) onto silica surfaces, the molecular weight of the PDMS chain influences the final material properties []. Increasing the molecular weight initially increases thickness and decreases contact angle hysteresis up to a certain point. Beyond this point, the trend reverses, highlighting the importance of molecular weight optimization for specific applications.
Q7: What is the molecular formula and weight of TTMSS?
A7: The molecular formula of TTMSS is C9H28O3Si4, and its molecular weight is 296.62 g/mol.
Q8: Which spectroscopic techniques are useful for characterizing TTMSS and its incorporation into materials?
A8: Several techniques are valuable for characterizing TTMSS and its influence on materials. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides information about the structure and bonding environments within the molecule []. Fourier transform infrared spectroscopy (FTIR) helps identify functional groups and assess polymerization processes involving TTMSS [, , ]. X-ray photoelectron spectroscopy (XPS) is useful for analyzing surface composition and confirming the presence of TTMSS in modified materials [].
Q9: What are the compatibility considerations for using TTMSS with other materials?
A9: Compatibility is crucial. For example, when developing silicone hydrogels, the compatibility of TTMSS with other monomers like N,N-dimethylacrylamide (DMA) and 2-hydroxyethyl methacrylate (HEMA) is crucial for achieving desired properties like transparency and mechanical integrity [, , , , ].
Q10: Are there any known degradation pathways for TTMSS in specific applications?
A10: While TTMSS is generally considered stable in many applications, degradation pathways would be specific to the environment and use. Hydrolytic degradation might be a concern in aqueous environments, especially at elevated temperatures or extreme pH. Further research might be needed to assess long-term stability in specific applications.
Q11: What is the significance of hyaluronic acid (HA) grafting in TTMSS-based materials for biomedical applications?
A11: Grafting HA onto TTMSS-based silicone hydrogels aims to improve biocompatibility, particularly for contact lenses [, ]. HA, a naturally occurring biopolymer, enhances surface hydrophilicity, reduces protein adsorption, and promotes a more favorable interaction with the ocular surface [].
Q12: How do model silicone hydrogels containing TTMSS and HA impact protein adsorption?
A12: Studies using model silicone hydrogels demonstrate that the presence of cross-linked HA significantly reduces lysozyme adsorption, a key tear protein []. This finding highlights the potential of HA modification in mitigating protein fouling, a common issue with biomedical implants.
Q13: Has the cytotoxicity of TTMSS-based materials been evaluated?
A13: While this specific Q&A set lacks cytotoxicity data for TTMSS itself, research on HA-grafted pHEMA-co-TRIS materials indicated no toxicity to human corneal epithelial cells in vitro []. These findings suggest potential biocompatibility for ocular applications but emphasize the need for thorough biocompatibility assessments for any new TTMSS-containing biomaterial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)




![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)







